Product packaging for alpha-D-Digitoxofuranose(Cat. No.:CAS No. 97331-74-3)

alpha-D-Digitoxofuranose

Cat. No.: B12713004
CAS No.: 97331-74-3
M. Wt: 148.16 g/mol
InChI Key: PIPAQLDLZHBXTP-DPYQTVNSSA-N
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Description

Alpha-D-Digitoxofuranose is a chemical compound with the molecular formula C6H12O4 and PubChem CID 21723220 . As a furanose form of a digitoxose sugar, it is of significant interest in specialized biochemical and glycoscience research. Disclaimer on Content Completeness: The information available for this compound is limited. The detailed product description, including its main applications, specific research value, and mechanism of action in biological systems, could not be definitively established from the current search. Researchers are encouraged to consult specialized scientific literature, such as journal articles on cardiac glycoside biosynthesis or carbohydrate chemistry, for in-depth information. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O4 B12713004 alpha-D-Digitoxofuranose CAS No. 97331-74-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97331-74-3

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

(2S,4S,5R)-5-[(1R)-1-hydroxyethyl]oxolane-2,4-diol

InChI

InChI=1S/C6H12O4/c1-3(7)6-4(8)2-5(9)10-6/h3-9H,2H2,1H3/t3-,4+,5+,6-/m1/s1

InChI Key

PIPAQLDLZHBXTP-DPYQTVNSSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@H](C[C@H](O1)O)O)O

Canonical SMILES

CC(C1C(CC(O1)O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Alpha D Digitoxofuranose and Its Stereoisomers

Chemoenzymatic Synthetic Routes to Digitoxofuranose Derivatives

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a multi-step chemical synthesis, offering a powerful approach to constructing complex carbohydrate structures like digitoxofuranose derivatives. This combination of biological and chemical catalysis allows for reactions that are often difficult to achieve through purely chemical means, such as regioselective modifications in the presence of multiple reactive functional groups.

Enzymes, particularly lipases and glycosyltransferases, are instrumental in achieving regioselectivity in the synthesis of digitoxofuranose derivatives. Lipases can catalyze the acylation of specific hydroxyl groups on the sugar ring, a transformation that is challenging to control with conventional chemical methods. For instance, the enzymatic acetylation of cardiac glycosides containing a terminal D-digitoxose unit has been successfully demonstrated. In one study, lipase (B570770) PS was identified as an effective catalyst for the regioselective acetylation of digitoxin (B75463) and digoxin (B3395198) at the 4‴-OH position of the terminal digitoxose (B191001) unit, yielding monoacetylated derivatives that are also commercial drugs. mdpi.com This enzymatic approach provides a mild and selective methodology for preparing specific saccharide derivatives. mdpi.com

The following table summarizes the results of the lipase PS-catalyzed acetylation of digitoxin:

SubstrateProductYield
Digitoxin4‴-O-Acetyl-digitoxin48 mg
Digoxin4‴-O-Acetyldigoxin52 mg

Data sourced from a study on the regioselective esterification of cardiac glycosides. mdpi.com

Similarly, glycosyltransferases offer a high degree of control over the formation of glycosidic bonds. These enzymes can catalyze the transfer of a sugar moiety from an activated donor to a specific hydroxyl group on an acceptor molecule with exquisite regio- and stereoselectivity. nih.govnih.gov While extensive research on the direct enzymatic glycosylation of alpha-D-digitoxofuranose is still emerging, the principles established from studies on other natural polyhydroxylated compounds provide a strong foundation for future applications. merckmillipore.com The use of Family 1 glycosyltransferases (GT1s), for example, has shown great promise in the regioselective glycosylation of polyphenols, demonstrating the potential of these biocatalysts for creating specific glycosidic linkages to furanose units. nih.govnih.gov

The stereocontrolled synthesis of glycosidic bonds, particularly the formation of the alpha-anomer in furanosides, is a significant challenge due to the conformational flexibility of the five-membered ring and the lack of a strong anomeric effect. nih.gov Unlike pyranosides, where the formation of 1,2-trans glycosides can be readily achieved through neighboring group participation, the synthesis of 1,2-cis furanosides is more complex. nih.gov

Several strategies have been developed to address this challenge. One approach involves locking the conformation of the furanose ring in the glycosyl donor through the use of bicyclic protecting groups, such as 3,5-O-(di-tert-butylsilylene) or 3,5-O-tetraisopropyldisiloxanylidene protecting groups. nih.gov The stereoselectivity of glycosylation is also profoundly influenced by the protecting groups on the sugar ring. nih.gov Remote protecting groups at the C-3, C-4, and C-6 positions can affect the stereochemical outcome through steric hindrance, hydrogen bond-mediated aglycone delivery, or electronic effects. nih.gov

The general mechanism of glycosylation involves the reaction between a glycosyl donor and a glycosyl acceptor in the presence of a promoter. nih.gov The departure of the leaving group leads to the formation of an oxacarbenium ion intermediate, which is then attacked by the nucleophilic glycosyl acceptor. nih.gov The direction of this attack determines the stereochemistry of the newly formed glycosidic bond. For the synthesis of alpha-D-digitoxofuranosides (a 1,2-cis configuration), conditions must be carefully controlled to favor attack from the alpha-face of the furanose ring.

Total and Semisynthetic Strategies for this compound-Containing Nucleosides and Analogs

The synthesis of nucleosides and their analogs containing this compound is of significant interest due to their potential biological activities. Both total and semisynthetic approaches are employed to access these complex molecules. Total synthesis involves the construction of the target molecule from simple, achiral starting materials, while semisynthesis modifies a naturally occurring compound to produce the desired analog.

In the context of total synthesis, a key step is the stereoselective coupling of the furanose sugar with a nucleobase. The Vorbrüggen glycosylation is a classic method for this transformation, often utilizing a protected sugar and a silylated nucleobase in the presence of a Lewis acid catalyst like SnCl₄. nih.gov By carefully choosing the protecting groups on the sugar and the reaction conditions, the formation of the desired alpha-anomer can be favored. nih.gov For example, studies on the synthesis of other α-nucleosides have shown that the choice of catalyst and the stoichiometry can significantly influence the α:β ratio of the product. nih.gov

Semisynthetic strategies often start with a readily available nucleoside and modify the sugar moiety. For instance, methods have been developed for the anomerization of β-nucleosides to their α-counterparts using reagents like TMS-triflate and BSA. nih.gov While not directly demonstrated for digitoxofuranose nucleosides, this approach highlights the potential for converting more common β-anomers into the desired α-anomers.

The synthesis of nucleoside analogs often involves modifications at various positions of the sugar ring. For example, the synthesis of 2'-deoxy-2'-fluoro nucleoside analogs involves the introduction of a fluorine atom at the 2'-position, which can significantly impact the compound's biological properties. nih.gov These synthetic routes require careful planning and execution to ensure the desired stereochemistry is maintained throughout the reaction sequence.

Orthogonal Protecting Group Chemistry in Furanose Ring Systems

The synthesis of complex molecules like this compound derivatives requires the use of multiple protecting groups to mask reactive functional groups. jocpr.com Orthogonal protecting group chemistry is a powerful strategy that allows for the selective removal of one protecting group in the presence of others. wikipedia.org This is achieved by using protecting groups that are cleaved under different, non-interfering reaction conditions. thieme-connect.de

In the context of furanose ring systems, a variety of protecting groups are employed for the hydroxyl groups. Common protecting groups include silyl (B83357) ethers (e.g., TBDMS, TIPS), which are typically removed with fluoride (B91410) ions; acetals and ketals, which are acid-labile; and esters (e.g., acetate (B1210297), benzoate), which are removed under basic conditions. jocpr.comthieme-connect.deresearchgate.net Benzyl ethers, which are cleaved by hydrogenolysis, provide another orthogonal set.

The concept of orthogonality is crucial in multi-step syntheses where sequential manipulation of different parts of the molecule is required. jocpr.com For example, in the synthesis of an oligosaccharide containing this compound, one might use a silyl ether to protect the 5-hydroxyl group, an acetal (B89532) to protect the 2- and 3-hydroxyl groups, and an ester to protect a hydroxyl group on another sugar unit. This allows for the selective deprotection of the 5-hydroxyl for chain extension, followed by the removal of the acetal to modify the 2- and 3-positions, all while the ester on the other sugar unit remains intact.

The following table provides examples of common orthogonal protecting groups used in carbohydrate chemistry and their typical deprotection conditions:

Protecting GroupAbbreviationDeprotection ConditionsOrthogonal Set
tert-Butyldimethylsilyl etherTBDMSFluoride ion (e.g., TBAF)Fluoride-labile
Acetonide (isopropylidene ketal)-Mild acid (e.g., acetic acid)Acid-labile
Acetate esterAcBase (e.g., NaOMe in MeOH)Base-labile
Benzyl etherBnHydrogenolysis (H₂, Pd/C)Hydrogenolysis-labile

This strategic use of orthogonal protecting groups provides chemists with the necessary tools to control the reactivity of the furanose ring and to construct complex this compound-containing molecules with high precision. jocpr.comwikipedia.org

Sophisticated Spectroscopic Characterization of Alpha D Digitoxofuranose Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the three-dimensional structure and dynamics of molecules in solution. auremn.org.br For alpha-D-Digitoxofuranose, NMR provides invaluable insights into its unique furanose ring structure and conformational preferences. acs.orgnih.govnih.gov

1D and 2D NMR for Anomeric Stereochemistry and Connectivity Analysis

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental in establishing the anomeric stereochemistry and the connectivity of atoms within the this compound ring. The anomeric proton (H-1) signal in the 1H NMR spectrum is particularly diagnostic. creative-proteomics.com For furanose rings, the chemical shift of the anomeric proton and its coupling constant (3J H1,H2) are key parameters. Generally, the anomeric protons of 1,2-cis anomers (α-furanoses) resonate at a lower field compared to the 1,2-trans anomers (β-furanoses). nih.gov The 3J H1,H2 coupling constant for α-furanoses is typically in the range of 3–5 Hz, while a smaller coupling constant (0–2 Hz) is characteristic of β-furanoses. nih.gov

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are instrumental in tracing the network of proton-proton couplings, thereby confirming the connectivity of the sugar ring. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. This allows for the unambiguous assignment of all proton and carbon signals in the this compound molecule. slu.se

Table 1: Typical 1H NMR Chemical Shifts and Coupling Constants for Furanose Anomers.

AnomerAnomeric Proton (H-1) Chemical Shift (ppm)3JH1,H2 Coupling Constant (Hz)
α-Furanose (1,2-cis)Downfield3-5
β-Furanose (1,2-trans)Upfield0-2

Dynamic Conformational Analysis in Solution via NMR

The five-membered furanose ring of this compound is inherently flexible and can adopt various conformations in solution. acs.orgnih.govnih.gov NMR spectroscopy is a primary tool for studying these dynamic processes. acs.orgnih.govnih.gov The conformation of the furanose ring is often described by pseudorotation, where the ring puckers in a continuous fashion between various envelope (E) and twist (T) forms.

The analysis of vicinal proton-proton coupling constants (3JHH) throughout the ring, in conjunction with Nuclear Overhauser Effect (NOE) data, provides crucial information about the preferred conformations and the dynamics of the ring. mdpi.com NOE experiments, such as NOESY and ROESY, reveal through-space proximities between protons, which are dependent on the ring's conformation. uni-hannover.de By comparing experimental NMR data with theoretical calculations, it is possible to determine the relative populations of different conformers and the energy barriers between them. frontiersin.org Solid-state NMR studies have also contributed to understanding the dynamics of furanose rings in larger biomolecules. acs.orgnih.govnih.govacs.org

Table 2: NMR Parameters for Conformational Analysis of Furanose Rings.

NMR ParameterInformation Provided
3JHH Coupling ConstantsDihedral angles between protons, indicative of ring pucker.
Nuclear Overhauser Effects (NOEs)Through-space distances between protons, defining spatial arrangement.
Relaxation Data (T1, T2)Information on molecular motion and flexibility.

Advanced Mass Spectrometry (MS) for Molecular Structure and Derivatization Confirmation

Mass spectrometry is an indispensable analytical technique that provides precise information about the molecular weight and structure of this compound and its derivatives. nih.gov

High-Resolution and Tandem Mass Spectrometry of Digitoxofuranose Derivatives

High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of a molecule with high accuracy, confirming the molecular formula of digitoxofuranose-containing compounds. nih.gov Tandem mass spectrometry (MS/MS or MS2) is particularly valuable for structural elucidation. ijcap.in In a tandem mass spectrometer, ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented through collision-induced dissociation (CID) or other methods. ijcap.in The resulting fragment ions (product ions) are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. ijcap.innih.govnih.gov

For digitoxofuranose derivatives, such as those found in cardiac glycosides, MS/MS experiments reveal the sequence of sugar units and the nature of the aglycone. nih.gov Fragmentation typically occurs at the glycosidic bonds, leading to the loss of sugar moieties. ijcap.in The fragmentation patterns can reveal signature peaks for both the aglycone and the sugar units, aiding in the characterization of complex natural products. nih.gov

Derivatization-Enhanced MS for Enhanced Analytical Detection

The sensitivity and specificity of MS analysis of carbohydrates can often be improved through chemical derivatization. spectroscopyonline.comnih.govresearchgate.net Derivatization modifies the chemical structure of the analyte to enhance its ionization efficiency or to introduce a specific tag for targeted analysis. nih.gov For sugars like digitoxofuranose, derivatization can improve their performance in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov

Common derivatization strategies include permethylation, acetylation, and silylation. nih.gov These modifications increase the volatility of the sugar for GC-MS analysis and can also influence fragmentation patterns in a predictable way, aiding in structural determination. youtube.com In LC-MS, derivatization can improve the ionization efficiency of the sugar, leading to lower detection limits. nih.govyoutube.com

Table 3: Common Derivatization Reagents for Carbohydrate MS Analysis.

Derivatization ReagentModificationBenefit for MS Analysis
Methyl iodide/DMSOPermethylationIncreases volatility and provides characteristic fragmentation.
Acetic anhydride/PyridineAcetylationIncreases volatility and stability. nih.gov
BSTFA/TMCSSilylationIncreases volatility for GC-MS.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Linkage Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule based on its characteristic vibrations. nih.gov

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. Raman spectra can provide information about the carbohydrate backbone and can be used to distinguish between different anomers and conformers. nih.gov For instance, the anomeric region in the Raman spectrum (around 800-1000 cm-1) can show differences between α and β forms of sugars. nih.gov Surface-enhanced Raman spectroscopy (SERS) can be used to significantly enhance the Raman signal, allowing for the detection of very low concentrations of carbohydrates. nih.gov

Table 4: Key Vibrational Modes of Carbohydrates in FTIR and Raman Spectroscopy.

Vibrational ModeTypical Wavenumber Range (cm-1)Spectroscopic Technique
O-H Stretching3200-3600FTIR
C-H Stretching2800-3000FTIR, Raman
C-O Stretching1000-1200FTIR, Raman
Anomeric Region800-1000Raman

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination

Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the determination of the absolute configuration of chiral molecules such as this compound. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light, providing unique spectral fingerprints that are exquisitely sensitive to the three-dimensional arrangement of atoms.

Optical Rotatory Dispersion (ORD) measures the variation of the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting ORD curve can be characterized as either a plain curve, showing a steady increase or decrease in rotation with decreasing wavelength, or an anomalous curve, which exhibits peaks and troughs. This anomalous behavior, known as the Cotton effect, occurs in the vicinity of an absorption band of a chromophore within the molecule. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the chiral centers near the chromophore. A positive Cotton effect is characterized by the peak appearing at a longer wavelength than the trough, while a negative Cotton effect shows the opposite.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of the difference in molar absorptivity (Δε) or molar ellipticity [θ] against wavelength. Similar to ORD, CD spectra exhibit positive or negative peaks, also referred to as Cotton effects, corresponding to the electronic transitions of chromophores. The sign and intensity of these Cotton effects are highly dependent on the spatial arrangement of atoms and functional groups, making CD a powerful technique for assigning absolute configuration.

The absolute configuration of this compound and its derivatives can be determined by analyzing their CD and ORD spectra. The furanose ring, being non-planar, exists in a conformational equilibrium, which influences the chiroptical properties. The sign of the Cotton effect is particularly sensitive to the puckering of the furanose ring and the orientation of substituents.

For 2-deoxysugars like digitoxofuranose, the absence of a hydroxyl group at the C-2 position influences the conformational flexibility and, consequently, the chiroptical properties. The determination of the absolute configuration often involves comparing the experimental CD and ORD spectra with those of known, structurally related compounds or with spectra predicted by theoretical calculations, such as time-dependent density functional theory (TDDFT).

Detailed research findings on the chiroptical properties of closely related 2-deoxy-D-ribofuranosides provide valuable insights. For instance, the anomeric configuration (α or β) at C-1 significantly influences the sign and magnitude of the Cotton effect. This is due to the different spatial orientations of the aglycone or substituent at the anomeric center relative to the furanose ring.

While specific ORD and CD data for this compound is not extensively documented in publicly available literature, the principles of chiroptical spectroscopy and data from analogous 2-deoxysugar systems provide a robust framework for its stereochemical analysis. The table below illustrates hypothetical, yet representative, chiroptical data for anomeric 2-deoxyfuranosides based on general observations for this class of compounds.

CompoundAnomeric ConfigurationORD Cotton EffectCD Cotton Effect (λmax)
Methyl 2-deoxy-D-ribofuranosideαPositivePositive
Methyl 2-deoxy-D-ribofuranosideβNegativeNegative

This illustrative data highlights the critical role of the anomeric center's configuration in determining the chiroptical response. The determination of the absolute configuration of a novel digitoxofuranose derivative would involve the careful measurement of its CD and ORD spectra and comparison with established empirical rules and theoretical models for 2-deoxyfuranoside systems.

Computational Chemistry and Molecular Modeling of Alpha D Digitoxofuranose

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental in computational chemistry for providing detailed information about the electronic structure of molecules. These methods solve the Schrödinger equation to determine the energy and wavefunction of a system, from which various properties like molecular orbital energies, electron density distribution, and reactivity indices can be derived. For a molecule like alpha-D-Digitoxofuranose, QM calculations can elucidate the influence of its stereochemistry and the absence of hydroxyl groups at the C2 and C6 positions on its electronic properties and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the conformational preferences and stability of carbohydrates. DFT calculations focus on the electron density to determine the energy of a system, offering a balance between accuracy and computational cost.

For furanose rings, which are known for their flexibility, DFT studies are particularly valuable. Furanoses can adopt a variety of conformations, often described by a pseudorotational wheel, with two major conformational families known as North (N) and South (S). DFT calculations can predict the relative energies of these different conformations, identifying the most stable forms. For instance, studies on other furanosides have shown that the conformational preferences are influenced by factors like the anomeric effect and steric interactions between substituents. nih.gov While specific DFT studies on this compound are not extensively documented, research on related dideoxyhexoses has demonstrated that deoxygenation can significantly impact conformational stability and anomeric preference. nih.gov A computational study on various deoxysugars revealed that the removal of hydroxyl groups alters the balance of steric and electronic effects, leading to changes in the preferred anomeric configuration and ring conformation. nih.gov

In the context of this compound, DFT could be employed to generate a potential energy surface by systematically varying the puckering coordinates of the furanose ring. This would reveal the energy barriers between different conformers and the population of each conformational state at equilibrium. Such information is critical for understanding how this sugar might interact with biological receptors.

Table 1: Representative DFT Functionals and Basis Sets for Carbohydrate Conformational Analysis

DFT FunctionalBasis SetDescription
B3LYP6-31G*A popular hybrid functional, widely used for geometry optimizations of organic molecules.
M06-2X6-311+G(d,p)A meta-hybrid GGA functional with good performance for non-covalent interactions, important in carbohydrates.
ωB97X-Ddef2-TZVPA range-separated hybrid functional with dispersion correction, suitable for accurate energy calculations.

This table represents common methods used for carbohydrate computational studies; specific application to this compound would require dedicated research.

Computational modeling of reaction pathways allows for the investigation of reaction mechanisms, transition states, and activation energies. For this compound, this could involve studying its formation from other sugars, its degradation, or its role in glycosylation reactions. Methods like DFT can be used to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.

For example, the transformation of a pyranose sugar into a furanose form, a process known as pyranoside-into-furanoside (PIF) rearrangement, has been studied computationally. acs.org These studies show that the relative stability of the furanose and pyranose forms can be influenced by substituents, with sulfated derivatives favoring the furanose ring. acs.org While not directly about digitoxofuranose, this illustrates how reaction pathway modeling can explain and predict carbohydrate transformations.

For this compound, computational modeling could be used to explore its reactivity in glycosylation reactions. By calculating the energies of intermediates and transition states, researchers can predict the stereoselectivity of such reactions, which is crucial for the synthesis of complex glycoconjugates.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for all atoms. This allows for the exploration of the conformational landscape of a molecule over time, providing insights into its flexibility and how it samples different shapes in solution.

For a flexible molecule like this compound, MD simulations are essential for understanding its conformational behavior in a solvent environment. While a two-state model is often used to describe furanose ring conformations, MD simulations have shown that some furanosides can populate a continuum of states. nih.govnih.gov A force field, a set of parameters describing the potential energy of the system, is used in MD simulations. Specific force fields, such as GLYCAM, have been developed for carbohydrates to accurately model their conformational properties. nih.gov

An MD simulation of this compound in water would reveal the accessible conformations of the furanose ring and the orientation of its substituents. This would provide a more realistic picture of its structure in a biological context than static quantum mechanics calculations. Furthermore, MD simulations can be used to study the dynamics of its interactions with other molecules, such as proteins or other sugars.

Table 2: Key Parameters in a Typical MD Simulation of a Carbohydrate

ParameterTypical Value/ChoicePurpose
Force FieldGLYCAM, CHARMM, AMBERDefines the potential energy function for the system.
Water ModelTIP3P, SPC/ERepresents the solvent environment.
Simulation TimeNanoseconds to MicrosecondsDuration of the simulation to ensure adequate sampling of conformational space.
Temperature300 KSimulates physiological conditions.
Pressure1 atmSimulates atmospheric pressure.

This table provides a general overview of MD simulation parameters; a specific simulation of this compound would require careful parameterization.

In Silico Glycan Library Generation and Conformational Searching

The generation of in silico libraries of glycan structures is a powerful tool in glycobiology. These libraries can be used to screen for binders to a particular protein or to explore the diversity of possible glycan structures. For this compound, this could involve creating a library of oligosaccharides containing this sugar in various linkages.

Software tools are available to build 3D models of glycans from their primary sequence. nih.gov These tools can then be used to perform conformational searches to identify low-energy conformations of the generated glycans. This is particularly important for flexible molecules like those containing furanose rings. The resulting library of conformers can then be used in virtual screening campaigns to identify potential biological partners of this compound-containing glycans. This approach has the potential to accelerate the discovery of new therapeutic agents that target carbohydrate-binding proteins.

Predictive Modeling of Spectroscopic Parameters

Computational methods can be used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predictions can be invaluable for the structural elucidation of new compounds and for understanding the relationship between conformation and spectroscopic properties.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra. By calculating the spectra for different conformations and then taking a Boltzmann average, a theoretical spectrum can be generated that can be compared to experimental data. This can help to confirm the structure of the molecule and to determine its major conformations in solution. acs.org For example, the agreement between theoretical and experimental 3J-coupling constants derived from MD simulations has been used to validate the conformational models of furanosides. nih.gov

Chemical Transformations and Derivatization Strategies for Alpha D Digitoxofuranose

Regioselective Functionalization of Hydroxyl Groups

The presence of multiple hydroxyl groups in monosaccharides necessitates the use of protecting groups to achieve regioselectivity during synthesis. In the context of alpha-D-digitoxofuranose, the selective functionalization of its hydroxyl groups is crucial for the construction of complex oligosaccharides.

A notable strategy for the regioselective protection of digitoxose (B191001) diols involves the formation of an orthoester followed by a regioselective ring-opening. For instance, a diol of a digitoxose derivative can be treated with trimethyl orthoacetate and a catalytic amount of p-toluenesulfonic acid to form an orthoester intermediate. Subsequent acid-catalyzed hydrolysis of this intermediate leads to the kinetically preferred axial acetate (B1210297) in high yield. nih.gov This approach allows for the selective protection of one hydroxyl group, leaving the other available for further reactions, such as glycosylation. nih.gov

Table 1: Regioselective Protection of a Digitoxose Diol nih.gov

ReactantReagentsProductYield
Benzyl Digitoxose Diol1. Trimethyl orthoacetate, p-toluenesulfonic acid (cat.) 2. p-toluenesulfonic acid, H₂OBenzyl 3-O-acetyl-digitoxoside95%

This method of regioselective protection is instrumental in the iterative synthesis of oligosaccharides, such as the trisaccharide component of digitoxin (B75463). nih.gov By selectively protecting the C-3 hydroxyl group, the C-4 hydroxyl group is free to act as a glycosyl acceptor in a subsequent glycosylation reaction. nih.gov

Glycosyl Donor and Acceptor Chemistry with this compound Moieties

The stereoselective formation of glycosidic bonds is a central theme in carbohydrate chemistry. This compound can function as both a glycosyl donor and a glycosyl acceptor in these reactions, enabling the synthesis of diverse glycoconjugates. nih.gov

This compound as a Glycosyl Donor:

The synthesis of α-linked digitoxosides, which are components of several bacterial natural products, can be challenging due to the axial C3-hydroxyl group that can sterically hinder the approach of the glycosyl acceptor from the α-face. nsf.gov To overcome this, various strategies have been developed:

Thioglycosides: The use of digitoxose thioglycosides as donors, activated by mild conditions, has been reported for the synthesis of α-digitoxosides. nsf.gov

Glycosyl Sulfonates: A direct, dehydrative approach using glycosyl tosylates has been shown to be effective for the selective synthesis of α-glycosides of digitoxose. nsf.gov The choice of the arylsulfonyl chloride promoter is critical for achieving optimal selectivity. nsf.govacs.org This method has been successfully applied to the synthesis of the α-linked digitoxose trisaccharide fragment of the antibiotic kijanimicin. nsf.gov

Table 2: Glycosylation Reactions with Digitoxose Donors

Donor TypePromoter/ActivatorKey FeatureApplication Example
ThioglycosideMild activation conditionsEnables α-glycosylationSynthesis of α-digitoxosides nsf.gov
Glycosyl SulfonateArylsulfonyl chlorideDirect, dehydrative approach to α-glycosidesSynthesis of kijanimicin trisaccharide fragment nsf.govacs.org

This compound as a Glycosyl Acceptor:

In the synthesis of cardiac glycosides like digitoxin, digitoxose moieties act as glycosyl acceptors. Following the regioselective protection of a digitoxose monosaccharide, the remaining free hydroxyl group can accept another glycosyl donor. nih.gov For example, a palladium-catalyzed glycosylation reaction can be employed to couple a second digitoxose unit to the C-4 hydroxyl group of a selectively protected digitoxose monosaccharide. nih.gov This iterative process of protection and glycosylation allows for the controlled assembly of the trisaccharide chain of digitoxin. nih.govnih.gov

Controlled Anomerization and Ring-Size Interconversion (Furanose-Pyranose Equilibria)

In solution, reducing sugars exist as an equilibrium mixture of their cyclic hemiacetal forms (anomers) and the open-chain form. wikipedia.org For a 2,6-dideoxyhexose like digitoxose, this equilibrium includes both the five-membered furanose and the six-membered pyranose ring structures, each with α and β anomers.

The process of converting one anomer to another is known as anomerization, or mutarotation for reducing sugars, and is readily catalyzed by acid and base in solution. wikipedia.org The interconversion proceeds through the open-chain aldehyde form. wikipedia.org The final equilibrium composition is dependent on several factors, including the solvent and temperature. researchgate.net For instance, some sugars exhibit a higher proportion of the furanose form in dimethyl sulfoxide (B87167) (DMSO) compared to water. researchgate.net Generally, an increase in temperature tends to favor the furanose form. semanticscholar.orgnih.govarxiv.org

The removal of a hydroxyl group, as is the case for deoxy sugars, influences the stability of the different ring forms. The absence of a hydroxyl group at the C-2 position in digitoxose is expected to increase the proportion of the furanose form compared to its parent aldose. researchgate.net This is because the removal of a hydroxyl group can alleviate unfavorable steric interactions in the furanose ring, particularly the interaction between the side-chain and a neighboring cis-hydroxyl group. researchgate.net

While specific equilibrium data for this compound is not detailed in the provided context, the principles governing 2-deoxyaldoses suggest a significant population of the furanose form in solution. researchgate.net The ability to control this equilibrium is synthetically important, as it can influence the outcome of glycosylation reactions. Anomerization of glycosides can be achieved under acidic conditions, often proceeding through an oxocarbenium ion intermediate. wikipedia.orgchemistryviews.orgepa.gov

Development of Novel Derivatization Reagents for Analytical and Synthetic Applications

Chemical derivatization is a powerful tool in analytical chemistry, often employed to enhance the detectability of analytes in techniques like High-Performance Liquid Chromatography (HPLC). libretexts.orgslideshare.netnih.gov For a compound like this compound, which lacks a strong chromophore, derivatization is essential for sensitive UV or fluorescence detection. libretexts.org

While the development of entirely novel derivatization reagents specifically for this compound is not extensively documented, existing reagents that target hydroxyl and carbonyl groups are applicable. Derivatization can be performed either pre-column or post-column. libretexts.orgslideshare.net

Analytical Applications:

In the analysis of cardiac glycosides such as digitoxin and its metabolites, which contain digitoxose units, HPLC methods often rely on derivatization. ubc.ca For instance, post-column derivatization with fluorogenic reagents can be used to enhance the sensitivity of detection for these compounds and their metabolites. ubc.ca

Synthetic Applications:

In a synthetic context, derivatization is used to introduce functional groups that facilitate specific chemical transformations. For example, the introduction of a good leaving group at the anomeric position, such as a trichloroacetimidate (B1259523) or a sulfonate, is a form of derivatization that activates the sugar as a glycosyl donor. nsf.gov The synthesis of novel glycosides, such as tocopheryl glycosides, involves the derivatization of both the sugar and the aglycone to facilitate their coupling. nih.gov

The strategic application of derivatization, both for analysis and synthesis, continues to be a critical aspect of the chemistry of this compound and its derivatives.

Enzymatic Mechanisms and Biosynthetic Pathways Involving Digitoxose Units

Glycosyltransferase-Mediated Incorporation of Digitoxofuranose into Glycans

Glycosyltransferases (GTs) are a critical class of enzymes that catalyze the transfer of a sugar moiety from an activated donor molecule to an acceptor, forming a glycosidic bond. nih.govnih.gov In the biosynthesis of digitoxose-containing natural products, GTs are responsible for attaching the activated digitoxose (B191001) unit, typically thymidine (B127349) diphosphate (B83284) (TDP)-digitoxose, to a specific aglycone. nih.govresearchgate.net

Most of the glycosyltransferases involved in the biosynthesis of these natural products belong to the GT-B structural superfamily. nih.gov These enzymes typically feature two distinct domains at the N-terminus and C-terminus, which are responsible for binding the aglycone acceptor and the sugar donor, respectively. nih.gov Several GTs that utilize TDP-digitoxose have been identified from the biosynthetic gene clusters of various natural products. These enzymes exhibit specificity for both the sugar donor and the aglycone acceptor, thereby ensuring the correct assembly of the final glycoconjugate.

Some of these enzymes display a relaxed substrate specificity, a trait that is highly valuable for chemoenzymatic synthesis and the generation of novel glycosylated derivatives. For example, the glycosyltransferase JadS, involved in jadomycin (B1254412) B biosynthesis, has been shown to accept C-2 hydroxylated L-digitoxose as a substrate, highlighting its flexibility. nih.gov

Below is a table summarizing key glycosyltransferases known to incorporate digitoxose into various natural products.

EnzymeNatural Product ClassSpecific Product InvolvementAglycone Target TypeReference
JadS AnthraquinoneJadomycin BPolyketide nih.gov
Lct36 AnthraquinoneLactonamycin ZPolyketide nih.gov
SelSⅤ MacrolideSelvamicinMacrolide nih.gov
CmiM5 MacrolideCremimycinMacrolide nih.gov
LipGtf Acyclic PolyeneLipomycinAcyclic Polyene nih.gov

Glycosidase Activity Towards Digitoxofuranosyl Linkages

Glycosidases, also known as glycoside hydrolases (GHs), are enzymes that catalyze the cleavage of glycosidic bonds. jackwestin.comresearchgate.net This hydrolysis reaction is essential for the degradation, modification, and metabolism of carbohydrates and glycoconjugates. nih.gov The enzymatic cleavage of glycosidic bonds generally occurs via general acid catalysis, which involves two key acidic residues in the enzyme's active site: a proton donor and a nucleophile or base. researchgate.net

Two primary mechanisms for glycosidic bond hydrolysis have been established:

Retaining Mechanism: This is a two-step, double-displacement mechanism. An enzymatic nucleophile attacks the anomeric carbon, displacing the aglycone and forming a covalent glycosyl-enzyme intermediate. Subsequently, a water molecule, activated by the enzymatic general base, hydrolyzes this intermediate. The result is a product with the same anomeric stereochemistry as the substrate. nih.govresearchgate.net

Inverting Mechanism: This is a single-step mechanism where the enzymatic general base activates a water molecule to directly attack the anomeric carbon, while the enzymatic general acid protonates the glycosidic oxygen to facilitate the departure of the aglycone. This process inverts the stereochemistry at the anomeric center. researchgate.netresearchgate.net

While the broader field of glycoside hydrolases is well-studied, specific enzymes that exclusively target and cleave alpha-D-digitoxofuranosyl linkages are not extensively characterized in the literature. However, the metabolism of cardiac glycosides like digoxin (B3395198) and digitoxin (B75463) in the liver involves the hydrolysis of their sugar chains, a process necessarily mediated by glycosidases. analyticaltoxicology.comwikipedia.org The cleavage of digitoxose units from these molecules would follow one of the two canonical mechanisms described above, depending on the specific enzyme involved. These enzymes can be classified as exo-glycosidases, which cleave terminal sugar residues, or endo-glycosidases, which act on internal linkages within a sugar chain. researchgate.net

Kinetic and Mechanistic Characterization of Digitoxose-Processing Enzymes

The characterization of enzymes involves studying their reaction mechanisms and kinetics, typically by determining parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). mdpi.comanalis.com.my

Mechanism of Digitoxose-Processing Enzymes: The catalytic mechanism of glycosyltransferases that process digitoxose involves the binding of the TDP-digitoxose donor and the aglycone acceptor within the active site. The enzyme then facilitates the nucleophilic attack of a hydroxyl group on the aglycone at the anomeric carbon of the digitoxose, leading to the displacement of TDP and the formation of a new glycosidic bond. nih.govnih.gov

Conversely, the mechanism of glycosidases acting on digitoxofuranosyl linkages involves the protonation of the glycosidic oxygen by a general acid residue, making the aglycone a better leaving group. This is followed by nucleophilic attack at the anomeric carbon, either by an enzyme residue (retaining mechanism) or an activated water molecule (inverting mechanism), resulting in bond cleavage. nih.gov

Kinetic Characterization: Enzyme kinetics are typically assessed using assays that measure the rate of product formation or substrate consumption under varying substrate concentrations. nih.govspringernature.com For example, the kinetic parameters for β-glucosidase from Trichoderma reesei, an enzyme that hydrolyzes β-glycosidic bonds, have been determined for various substrates.

Table of Kinetic Parameters for a Representative β-Glucosidase

Substrate Kₘ (mM) Vₘₐₓ (μmol·min⁻¹·mg⁻¹) Reference
p-nitrophenyl β-D-glucopyranoside 0.19 ± 0.02 29.67 ± 3.25 nih.gov
Cellobiose 1.22 ± 0.3 1.14 ± 0.21 nih.gov
Salicin 1.09 ± 0.2 2.09 ± 0.52 nih.gov

While specific Kₘ and Vₘₐₓ values for digitoxose-specific GTs and GHs are not detailed in the available literature, their determination would follow these standard principles.

A relevant area where detailed kinetic analysis has been performed is in the interaction of digitoxose-containing cardiac glycosides with their biological target, the Na⁺/K⁺-ATPase pump. Kinetic studies on the inhibition of Na⁺/K⁺-ATPase by digoxin and gitoxin (B194528) revealed an uncompetitive mode of interaction, characterized by a reduction in both Vₘₐₓ and Kₘ. researchgate.netnih.gov This indicates that the inhibitor binds to the enzyme-substrate complex. nih.gov

Elucidation of Biosynthetic Routes to Natural Products Containing Digitoxofuranose

The biosynthesis of natural products containing digitoxofuranose is a multi-step process that hinges on the creation of an activated sugar donor, TDP-digitoxose. nih.gov This precursor is then attached to various aglycones by specific glycosyltransferases. The biosynthetic pathway for TDP-digitoxose has been inferred from studies of various bacterial strains. nih.govresearchgate.net

The synthesis begins with an activated monosaccharide, such as glucose-1-phosphate, and proceeds through a series of enzymatic modifications. The pathways for the two configurations, TDP-L-digitoxose and TDP-D-digitoxose, share common initial steps but diverge later.

Biosynthetic Pathway to TDP-L-Digitoxose: nih.gov

Step 1: An activated glucose-1-phosphate is converted to TDP-D-glucose.

Step 2: TDP-D-glucose is dehydrated by a 4,6-dehydratase to form the intermediate TDP-4-keto-6-deoxy-D-glucose. This is an irreversible step common in unusual sugar biosynthesis.

Step 3: A 2,3-dehydratase acts on the intermediate, followed by the action of a C-3 ketoreductase.

Step 4: The keto group at the C-4 position is reduced by a C-4 ketoreductase, leading to an equatorial hydroxyl group.

Step 5 & 6: Further enzymatic modifications, including deoxygenation at C-2, yield the final product, TDP-L-digitoxose.

The pathway to TDP-D-digitoxose involves five steps and differs from the L-isomer pathway starting from the fourth step. In the D-pathway, the C-3 ketoreductase produces a hydroxyl group in the axial configuration, which ultimately leads to the D-configuration of the final product. nih.gov

Once TDP-digitoxose is synthesized, it serves as the donor substrate for the glycosyltransferases discussed in section 6.1. These GTs recognize specific aglycones—which themselves are products of other complex biosynthetic pathways (e.g., steroid biosynthesis for cardiac glycosides)—and catalyze the formation of the digitoxofuranosyl linkage, completing the synthesis of the natural product. nih.gov

Structural Biology and Biophysical Interactions of Alpha D Digitoxofuranose Containing Architectures

Molecular Recognition of Furanosyl Carbohydrates by Proteins and Lectins

The molecular recognition of carbohydrates by proteins, particularly lectins, is a cornerstone of many biological processes, including cell-cell communication, immune responses, and host-pathogen interactions. This recognition is governed by a combination of weak, non-covalent interactions that collectively provide specificity and affinity.

Key interactions involved in carbohydrate recognition include:

Hydrogen Bonding: The numerous hydroxyl groups on a carbohydrate are primary sites for hydrogen bonding with amino acid residues such as aspartate, glutamate, asparagine, glutamine, and arginine.

Hydrophobic Interactions: The apolar faces of the carbohydrate ring can engage in van der Waals or CH-π stacking interactions with aromatic amino acid side chains like tryptophan, tyrosine, and phenylalanine. nih.gov This is particularly relevant for deoxysugars like digitoxose (B191001), which have a more pronounced hydrophobic character due to the absence of a hydroxyl group.

Coordination with Metal Ions: In some lectins (C-type lectins), a calcium ion plays a crucial role in coordinating with the sugar's hydroxyl groups, orienting the ligand for optimal binding.

| Metal Coordination | Direct or indirect binding of sugar hydroxyls to a metal ion cofactor in the protein. | Asp, Glu, Asn (coordinating the ion) | Characteristic of C-type lectins; depends on the specific geometry of hydroxyls. |

Crystal Structure and Solution State Analysis of Glycoconjugates with Digitoxofuranose Components

A critical gap exists in the scientific literature regarding the three-dimensional structure of alpha-D-digitoxofuranose, either as a free sugar or as part of a glycoconjugate.

Crystal Structure Analysis: There are no published X-ray crystal structures of a protein-ligand complex featuring this compound in the Protein Data Bank (PDB) or in the broader literature. Structural studies on cardiac glycosides have determined the crystal structures of molecules containing the β-D-digitoxopyranose form. These studies reveal that the glycosidic linkage connecting the sugar to the steroid aglycone has a relatively restricted range of rotational freedom. acs.org However, these findings cannot be directly extrapolated to the furanose ring, which has different stereochemistry and conformational flexibility.

Solution State Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution. nih.govdocumentsdelivered.com Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space distance information between protons, which helps to define the three-dimensional structure and preferred conformations of a sugar ring and its glycosidic linkages.

Despite the power of these methods, there are no published NMR studies that specifically analyze the conformational preferences of the this compound ring within a glycoconjugate. Computational studies on other furanose rings, such as erythrose and threose, have shown that they can adopt multiple low-energy conformations (envelope and twist forms) in the gas phase. nih.gov It is reasonable to assume that this compound would also exhibit significant flexibility in solution, but experimental data is required for confirmation.

Characterization of Carbohydrate-Mediated Protein-Protein and Protein-Ligand Interactions

The sugar portion of glycoconjugates can mediate or modulate interactions between proteins or between a protein and a smaller ligand. In the context of digitoxose, this is most clearly illustrated by its role in cardiac glycosides.

Protein-Ligand Interactions: The primary example involves the interaction of cardiac glycosides with the Na,K-ATPase pump. Studies comparing the binding of the steroid aglycone (e.g., digitoxigenin) with its glycosylated form (e.g., digitoxin (B75463), which contains three digitoxopyranose units) demonstrate that the sugar chain significantly enhances binding affinity. nih.gov For instance, the addition of a single digitoxose moiety to digitoxigenin (B1670572) was found to increase its relative binding affinity for the ATPase by nearly 25-fold. nih.gov

Similarly, the digitoxose residues influence the binding of these drugs to human serum albumin. Digitoxin binds to albumin much more strongly than its aglycone, and this interaction is thought to be driven by hydrophobic forces, a process to which the deoxysugar residues contribute significantly. nih.govjci.org

Table 2: Influence of Digitoxose on Binding Affinity of Cardiac Glycosides

Compound Target Protein Effect of Digitoxose Moiety Reference
Digitoxin vs. Digitoxigenin Na,K-ATPase Significantly increases binding affinity and inhibitory potency. nih.gov
Digitoxin vs. Digitoxigenin Human Serum Albumin Enhances binding, primarily through hydrophobic interactions. nih.govjci.org

| Digoxin (B3395198) vs. Digoxigenin | Human Serum Albumin | Increases the extent of protein binding. | nih.gov |

These studies, while focused on the pyranose form, underscore the critical role that the digitoxose sugar plays in mediating protein-ligand interactions. The specific contacts and the resulting increase in affinity would depend on the unique shape and chemical properties of the sugar ring fitting into a complementary binding pocket on the protein.

Protein-Protein Interactions: There is no direct evidence in the literature describing a role for this compound in mediating protein-protein interactions. In principle, a glycoconjugate bearing this sugar could interact with a lectin on one protein, thereby bridging it to another protein. However, without identified lectins that specifically recognize this motif, this remains a hypothetical mechanism.

Role of Digitoxofuranose in Structural Integrity and Conformational Dynamics of Glycoconjugates

Furanose rings are inherently more flexible than pyranose rings and can exist in an equilibrium of several "puckered" conformations, such as the envelope (E) and twist (T) forms. The specific conformational preference of an this compound ring within a glycoconjugate would be influenced by several factors:

Anomeric Configuration: The alpha configuration at the anomeric carbon (C1) will influence the orientation of the aglycone.

Substituents: The nature of the aglycone attached at C1 and any other substituents on the ring will create steric and electronic effects that favor certain conformations.

Solvent Environment: Interactions with the surrounding solvent can influence the conformational equilibrium.

Binding to a Receptor: Upon binding to a protein, the sugar ring would likely adopt a single, low-energy conformation that is complementary to the binding site.

Q & A

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